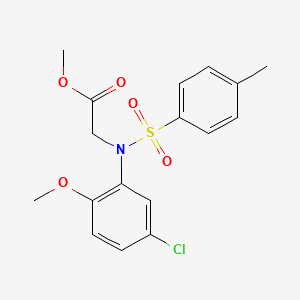
methyl 2-(5-chloro-2-methoxy-N-(4-methylphenyl)sulfonylanilino)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(5-chloro-2-methoxy-N-(4-methylphenyl)sulfonylanilino)acetate, also known as BAY 43-9006, is a chemical compound that has been extensively researched for its potential use in cancer treatment.
Applications De Recherche Scientifique
Chemical Synthesis and Compound Formation
Compound Synthesis and Biological Activity : In the process of synthesizing new compounds, methyl 2-(5-chloro-2-methoxy-N-(4-methylphenyl)sulfonylanilino)acetate might serve as a precursor or an intermediate. For instance, the study by Sah et al. (2014) outlined the synthesis of formazans from a Mannich base as antimicrobial agents, showcasing the role of complex chemical structures, possibly similar to this compound, in synthesizing biologically active compounds Sah, P., Bidawat, P., Seth, M., & Gharu, C. P..
Pharmaceutical Synthesis and Applications : The compound's derivatives might be used in the synthesis of pharmaceuticals. The study by Dobrydnev et al. (2018) described the one-pot synthesis of methyl 4-amino-2,3,3-trisubstituted-1,1-dioxo-2,3-dihydro-1H-1λ6-isothiazole-5-carboxylates, showing the potential application of complex molecules in creating therapeutically relevant compounds Dobrydnev, A. V., Vashchenko, B., Konovalova, I., Bisikalo, K. O., & Volovenko, Y..
Material Science and Functional Materials : The synthesis of complex organic compounds like this compound might contribute to the development of new materials with unique properties. The research by Barberis and Mikroyannidis (2006) on the synthesis of aluminum and zinc quinolates with styryl substituents in the 2-position highlights the intersection of organic synthesis with material science, indicating a potential area where such complex molecules could play a role Barberis, V. P., & Mikroyannidis, J..
Propriétés
IUPAC Name |
methyl 2-(5-chloro-2-methoxy-N-(4-methylphenyl)sulfonylanilino)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO5S/c1-12-4-7-14(8-5-12)25(21,22)19(11-17(20)24-3)15-10-13(18)6-9-16(15)23-2/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQSAGDDTZMGKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

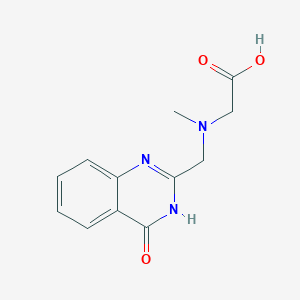
![4,7-Dimethyl-2-phenacyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2564094.png)
![benzyl 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate](/img/structure/B2564096.png)
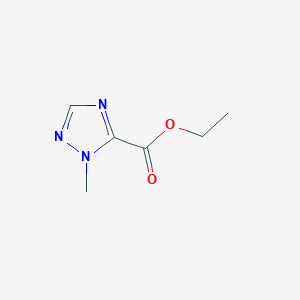

![1-[[3-(Difluoromethyl)-1,2-oxazol-5-yl]methyl]pyrazole-4-carboxylic acid](/img/structure/B2564099.png)
amine](/img/structure/B2564100.png)
![Ethyl 5-[2-(methoxycarbonyl)-3-thienyl]-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2564101.png)
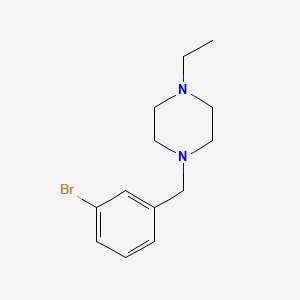
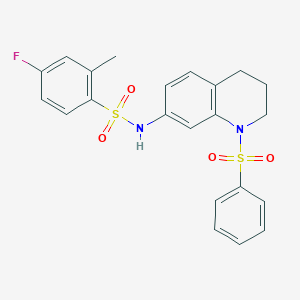
![3-(3-Amino-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanehydrazide](/img/structure/B2564110.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide](/img/structure/B2564111.png)
![2-Chloro-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]acetamide](/img/structure/B2564112.png)
